molecular formula C14H10N4O B7826907 2,6-dipyridin-4-yl-1H-pyrimidin-4-one

2,6-dipyridin-4-yl-1H-pyrimidin-4-one

Cat. No.: B7826907
M. Wt: 250.25 g/mol
InChI Key: DAPRHYQALZHLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dipyridin-4-yl-1H-pyrimidin-4-one: is a chemical compound registered in the PubChem database. It is known for its unique chemical properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive molecular structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dipyridin-4-yl-1H-pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it typically involves the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound is scaled up from laboratory methods, often involving batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of advanced technologies such as automated reactors and real-time monitoring systems is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,6-dipyridin-4-yl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under controlled temperature and solvent conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-dipyridin-4-yl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 2,6-dipyridin-4-yl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes.

Properties

IUPAC Name

2,6-dipyridin-4-yl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c19-13-9-12(10-1-5-15-6-2-10)17-14(18-13)11-3-7-16-8-4-11/h1-9H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPRHYQALZHLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=O)N=C(N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C2=CC(=O)N=C(N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.